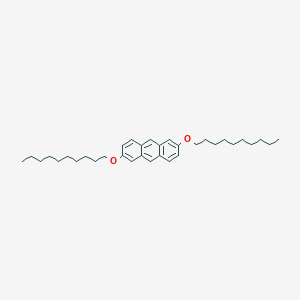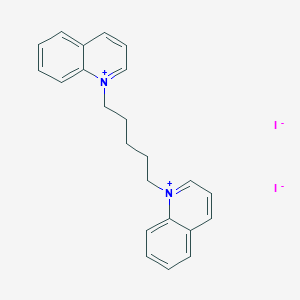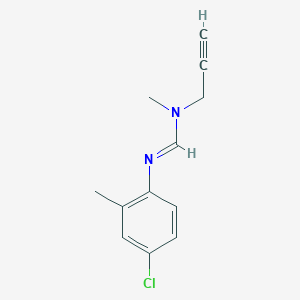
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a methyl group, and a propynyl group
Vorbereitungsmethoden
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine to form 4-chloro-2-methylphenyl methanesulfonate . This intermediate can then be further reacted with appropriate reagents to introduce the propynyl and methanimidamide groups under controlled conditions.
Analyse Chemischer Reaktionen
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The propynyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide involves its interaction with specific molecular targets. The chloro and propynyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide can be compared with similar compounds such as:
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the propynyl and methanimidamide groups.
N-(4-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide: Contains a similar phenyl ring but has different substituents.
The uniqueness of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-prop-2-yn-1-ylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105687-50-1 |
|---|---|
Molekularformel |
C12H13ClN2 |
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-prop-2-ynylmethanimidamide |
InChI |
InChI=1S/C12H13ClN2/c1-4-7-15(3)9-14-12-6-5-11(13)8-10(12)2/h1,5-6,8-9H,7H2,2-3H3 |
InChI-Schlüssel |
PYODMXLJEJZWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
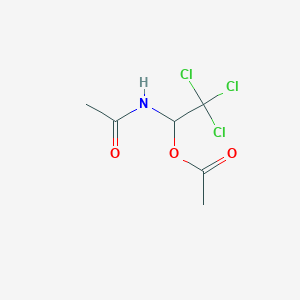
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

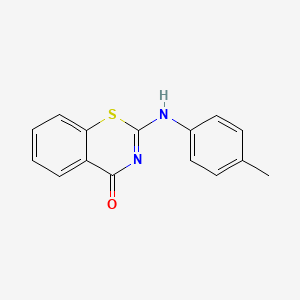
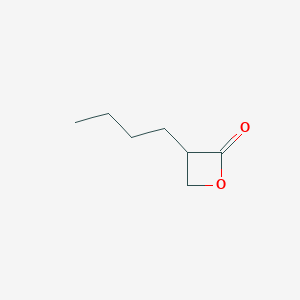

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
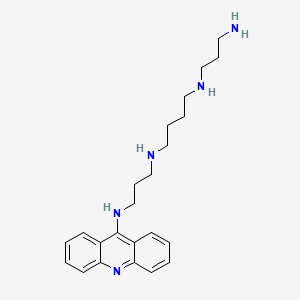
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)

